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Abstract
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in

various cancers, particularly breast and gastric cancer. While trastuzumab-based therapies

have significantly improved patient outcomes, the development of resistance and suboptimal

responses in some patient populations necessitate novel therapeutic strategies. Dual HER2

blockade, targeting different epitopes on the HER2 receptor, has emerged as a promising

approach. This technical guide delves into the core role of HLX22, an innovative anti-HER2

monoclonal antibody, in a dual HER2 blockade strategy, particularly in combination with

trastuzumab. We will explore its mechanism of action, present key preclinical and clinical data,

and provide detailed insights into the experimental methodologies used to characterize its

activity.

Introduction: The Rationale for Dual HER2 Blockade
The HER2 signaling pathway, upon activation through homodimerization or heterodimerization

with other HER family members (e.g., EGFR, HER3), triggers downstream signaling cascades,

primarily the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways are crucial for cell

proliferation, survival, and differentiation. Trastuzumab, a humanized monoclonal antibody,

binds to the juxtamembrane region of HER2 subdomain IV, inhibiting ligand-independent HER2

signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC). However, its

efficacy can be limited.
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The concept of dual HER2 blockade aims to provide a more comprehensive shutdown of HER2

signaling by targeting multiple epitopes on the receptor. This can lead to enhanced inhibition of

receptor dimerization, increased receptor internalization and degradation, and potentially

overcoming resistance mechanisms.

HLX22: A Novel Anti-HER2 Monoclonal Antibody
HLX22 is an innovative humanized IgG1 monoclonal antibody that, like trastuzumab, targets

the extracellular subdomain IV of the HER2 receptor. However, it binds to a distinct, non-

overlapping epitope.[1][2] This unique binding characteristic allows for the simultaneous binding

of both HLX22 and trastuzumab to the HER2 receptor, forming a ternary complex.[2][3] This

simultaneous binding is the cornerstone of its potent dual blockade effect.

Mechanism of Action
The dual blockade strategy with HLX22 and trastuzumab operates through several synergistic

mechanisms:

Enhanced Receptor Internalization and Degradation: The co-treatment with HLX22 and a

trastuzumab biosimilar (HLX02) has been shown to significantly increase the internalization

of both HER2/HER2 homodimers and HER2/EGFR heterodimers.[1][4] This leads to a more

efficient removal of HER2 receptors from the cell surface and their subsequent degradation,

resulting in a more potent and sustained blockade of downstream signaling.[3][5] Pre-clinical

studies have demonstrated a 40%–80% increase in HER2 internalization with the

combination therapy.[3][6]

Inhibition of Downstream Signaling: By promoting the degradation of HER2 dimers, the

combination of HLX22 and trastuzumab effectively dampens the activation of key

downstream signaling pathways that drive tumor growth and survival.[4] Preclinical studies

have shown a reduction in the phosphorylation of STAT3, P70 S6, and AKT in cancer cells

treated with the combination therapy.[1][4]

Synergistic Inhibition of Cell Proliferation and Induction of Apoptosis: The enhanced signaling

blockade translates into a potent anti-proliferative and pro-apoptotic effect. In vitro studies

have demonstrated that the combination of HLX22 and trastuzumab synergistically inhibits

the proliferation of HER2-positive cancer cells.[6][7] Furthermore, the combination has been

shown to enhance the activation of effector caspases 3/7, key mediators of apoptosis.[8]
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As an IgG1 antibody, HLX22 is

capable of inducing ADCC, a mechanism where the antibody flags cancer cells for

destruction by immune effector cells, such as natural killer (NK) cells.[9]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies evaluating

HLX22 in combination with a trastuzumab biosimilar (HLX02).

Table 1: In Vitro Cell Proliferation Inhibition
Cell Line Treatment IC50 (µg/mL)

Combination
Index (CI)

Synergy

NCI-N87 (Gastric

Cancer, HER2

3+)

HLX02 + HLX22 - < 0.3
Very Strong

Synergy

BT-474 (Breast

Cancer, HER2

3+)

HLX02 + HLX22 - < 0.3
Very Strong

Synergy

Data extracted from isobologram analysis in preclinical studies.[7]

Table 2: In Vivo Antitumor Efficacy in Xenograft Models
(NCI-N87 Gastric Cancer)

Treatment Group Dose (mg/kg)
Tumor Growth
Inhibition (%) vs.
Vehicle

p-value vs. Vehicle

HLX22 30 Significant Inhibition < 0.001

HLX22 10 Significant Inhibition < 0.001

HLX02 + HLX22 10 + 10
Stronger Inhibition

than single agents
-

Data derived from graphical representations in preclinical studies.[1]
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Clinical Development and Efficacy
HLX22, in combination with trastuzumab and chemotherapy, has undergone clinical evaluation

for the first-line treatment of HER2-positive advanced gastric or gastroesophageal junction

(G/GEJ) cancer.

Table 3: Key Clinical Trial Data (HLX22-GC-201, Phase 2)

Treatment Group
Median
Progression-Free
Survival (PFS)

Hazard Ratio (HR)
for PFS vs. Control

Objective
Response Rate
(ORR)

HLX22 (15 mg/kg) +

Trastuzumab +

XELOX

Not Reached
0.1 (95% CI: 0.04-

0.52)
82.4%

HLX22 (25 mg/kg) +

Trastuzumab +

XELOX

15.1 months
0.5 (95% CI: 0.17-

1.27)
77.8%

Placebo +

Trastuzumab +

XELOX

8.2 months - 88.9%

Data from the randomized, double-blinded, phase 2 trial (NCT04908813) with a median follow-

up of 14.3 months.[10] Updated results with longer follow-up (median >2 years) have shown

sustained efficacy benefits.[3]

An international, multicenter, randomized, double-blind Phase 3 clinical trial (HLX22-GC-301;

NCT06532006) is currently underway to further evaluate the efficacy and safety of HLX22 in

combination with trastuzumab and chemotherapy as a first-line treatment for HER2-positive

advanced gastric cancer.[3][11]

Experimental Protocols and Methodologies
This section outlines the detailed methodologies for the key experiments cited in the preclinical

evaluation of HLX22.
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HER2 Binding and Epitope Competition Assay
Objective: To determine the binding characteristics of HLX22 to the HER2 receptor and to

assess if its binding epitope overlaps with that of trastuzumab or pertuzumab.

Methodology:

Coating: 96-well microplates are coated with recombinant human HER2 protein.

Blocking: The plates are blocked to prevent non-specific binding.

Competition: A fixed concentration of biotinylated HLX22 is mixed with increasing

concentrations of competitor antibodies (unlabeled HLX22, trastuzumab biosimilar HLX02, or

a pertuzumab biosimilar HLX11).

Incubation: The antibody mixtures are added to the HER2-coated wells and incubated.

Detection: Streptavidin-HRP is added to bind to the biotinylated HLX22.

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color

development is measured using a microplate reader. The signal intensity is inversely

proportional to the degree of competition.

Cell Proliferation Assay
Objective: To evaluate the effect of HLX22, alone and in combination with trastuzumab, on the

proliferation of HER2-positive cancer cells.

Methodology:

Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in 96-well

plates and allowed to adhere.

Treatment: Cells are treated with serial dilutions of HLX22, a trastuzumab biosimilar

(HLX02), or their combination for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g.,

CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
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Data Analysis: Dose-response curves are generated, and IC50 values (the concentration of

antibody that inhibits cell growth by 50%) are calculated. The synergistic effect of the

combination is determined using Combination Index (CI) analysis, where CI < 1 indicates

synergy.

Apoptosis Assay
Objective: To determine if the combination of HLX22 and trastuzumab induces apoptosis in

HER2-positive cancer cells.

Methodology:

Cell Treatment: HER2-positive cancer cells are treated with HLX22, a trastuzumab biosimilar

(HLX02), or their combination for a defined period.

Caspase Activity Measurement: Apoptosis is evaluated by measuring the activity of effector

caspases 3 and 7 using a luminogenic substrate-based assay (e.g., Caspase-Glo® 3/7

Assay). The cleavage of the substrate by activated caspases produces a luminescent signal.

Data Analysis: The luminescent signal is measured and normalized to untreated controls to

determine the fold-increase in caspase activity.

HER2 Internalization Assay
Objective: To quantify the effect of HLX22 and its combination with trastuzumab on the

internalization of the HER2 receptor.

Methodology:

Antibody Labeling: Antibodies are labeled with a pH-sensitive fluorescent dye (e.g., PHrodo

Green) that exhibits low fluorescence at neutral pH and bright fluorescence in the acidic

environment of endosomes and lysosomes.

Cell Staining: HER2-positive cells are incubated with the labeled antibodies at 4°C to allow

binding to the cell surface.

Internalization Induction: The temperature is shifted to 37°C to allow for receptor-mediated

endocytosis.
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Flow Cytometry Analysis: At various time points, the fluorescence intensity of the cells is

measured by flow cytometry. An increase in fluorescence indicates the internalization of the

antibody-receptor complex into acidic intracellular compartments.

Western Blot Analysis of Signaling Pathways
Objective: To investigate the impact of HLX22 and its combination with trastuzumab on the

activation of downstream HER2 signaling pathways.

Methodology:

Cell Lysis: HER2-positive cells are treated with the antibodies for a specified duration,

followed by lysis to extract total cellular proteins.

Protein Quantification: The protein concentration of the lysates is determined.

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane

(e.g., PVDF).

Immunoblotting: The membrane is probed with primary antibodies specific for

phosphorylated (activated) and total forms of key signaling proteins (e.g., p-AKT, AKT, p-

ERK, ERK).

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody, and the protein bands are visualized using a

chemiluminescent substrate.

Densitometry: The intensity of the bands is quantified to determine the relative levels of

protein phosphorylation.

In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of HLX22 in combination with trastuzumab.

Methodology:
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Tumor Implantation: Human HER2-positive cancer cells (e.g., NCI-N87) are subcutaneously

injected into immunocompromised mice (e.g., nude mice).

Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized

into treatment groups (e.g., vehicle control, HLX22, trastuzumab biosimilar HLX02,

combination of HLX22 and HLX02).

Drug Administration: The antibodies are administered to the mice according to a predefined

schedule and dosage (e.g., intraperitoneal injection twice weekly).

Tumor Measurement: Tumor volume is measured regularly using calipers.

Data Analysis: Tumor growth curves are plotted for each treatment group, and the

percentage of tumor growth inhibition is calculated.

Visualizations: Signaling Pathways and
Experimental Workflows
HER2 Signaling Pathway
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Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
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Mechanism of Dual HER2 Blockade with HLX22 and
Trastuzumab
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Caption: Mechanism of action of dual HER2 blockade with HLX22 and trastuzumab.

Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

Conclusion
HLX22 represents a significant advancement in the field of HER2-targeted therapies. Its unique

ability to bind to a non-overlapping epitope with trastuzumab on HER2 subdomain IV facilitates

a potent dual blockade, leading to enhanced HER2 receptor internalization and degradation,

superior inhibition of downstream signaling pathways, and synergistic antitumor activity.

Preclinical data robustly support the enhanced efficacy of the HLX22 and trastuzumab

combination, and promising results from Phase 2 clinical trials in HER2-positive gastric cancer

are paving the way for a potential new standard of care. The ongoing Phase 3 trial will be

crucial in definitively establishing the clinical benefit of this dual HER2 blockade strategy for

patients in need of more effective treatment options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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